2,3-Dichloropropionic acid physical properties
2,3-Dichloropropionic acid physical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichloropropionic Acid
Introduction
2,3-Dichloropropionic acid (2,3-DCPA), registered under CAS No. 565-64-0, is a halogenated carboxylic acid of significant interest in chemical synthesis and agrochemistry.[1][2][3][4][5][6] Its structure, featuring chlorine atoms on both the alpha and beta carbons of the propionic acid backbone, imparts distinct chemical reactivity and physical characteristics that differentiate it from its isomers, such as the widely known herbicide 2,2-dichloropropionic acid (Dalapon).[2][7] This guide provides a comprehensive overview of the essential physical and chemical properties of 2,3-DCPA, intended for researchers, chemists, and drug development professionals. We will delve into its structural and physicochemical data, spectroscopic signature, chemical reactivity, and the analytical methodologies required for its accurate characterization.
Physicochemical and Structural Properties
2,3-Dichloropropionic acid is a white to off-white crystalline solid under standard conditions.[1][2][3][5][6] Its stability is generally sound under recommended storage conditions, though its hygroscopic nature, inferred from related structures like its acid chloride and the 2,2-isomer, necessitates storage in a dry, inert atmosphere.[3][8] The key physical properties are summarized in Table 1 for rapid reference.
Table 1: Core Physicochemical Properties of 2,3-Dichloropropionic Acid
| Property | Value | Source(s) |
| IUPAC Name | 2,3-Dichloropropanoic acid | [4] |
| CAS Number | 565-64-0 | [1][4][5] |
| Molecular Formula | C₃H₄Cl₂O₂ | [1][3][4] |
| Molecular Weight | 142.97 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [2][3][5] |
| Melting Point | 48-52 °C | [3][9] |
| Boiling Point | 210 °C (at 760 mmHg) | [3][9] |
| Density | ~1.491 g/cm³ | [9] |
| pKa | 2.85 (at 25 °C) | [3][9] |
| Flash Point | 85.8 °C | [9][10] |
| Vapor Pressure | 0.0783 mmHg (at 25 °C) | [9][10] |
| Water Solubility | Reported as "soluble" or "almost transparency"; quantitative data not readily available. The isomeric 2,2-dichloropropionic acid is highly soluble (90 g/100 mL at 25°C). | [9][11][12] |
| Solubility (Organic) | Soluble in DMSO, slightly soluble in Methanol. | [3][9] |
| LogP (Octanol/Water) | 0.917 - 1.0 | [9] |
Structural Representation
The molecular structure of 2,3-Dichloropropionic acid is foundational to its properties. The presence of a chiral center at the C-2 carbon means the compound can exist as a racemic mixture of enantiomers.
Caption: 2D structure of 2,3-Dichloropropionic acid.
Spectroscopic Profile
The structural identity and purity of 2,3-DCPA are unequivocally established through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the methine proton (-CH) at C-2 and the methylene protons (-CH₂) at C-3.
-
-CH (C-2): This proton is adjacent to a chlorine atom, the carboxylic acid group, and the chloromethyl group. It will appear as a triplet due to coupling with the two protons on C-3. Its chemical shift is predicted to be significantly downfield, likely in the range of 4.5 - 4.8 ppm .
-
-CH₂ (C-3): These two protons are adjacent to a chlorine atom and the chiral center at C-2. They will couple with the single proton on C-2, appearing as a doublet. Their chemical shift is predicted to be in the range of 3.9 - 4.2 ppm .
-
-COOH: The acidic proton of the carboxyl group will appear as a broad singlet at a highly variable, downfield position, typically >10 ppm , and its visibility can depend on the solvent and concentration.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the three unique carbon environments in the molecule.
-
C=O (C-1): The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift around 170-175 ppm .
-
-CHCl (C-2): The carbon atom bonded to a chlorine atom and the carboxyl group is expected to resonate in the range of 55-60 ppm .
-
-CH₂Cl (C-3): The terminal carbon, bonded to a single chlorine atom, is predicted to have a chemical shift in the range of 45-50 ppm .
-
Infrared (IR) Spectroscopy
The IR spectrum of 2,3-DCPA is dominated by features characteristic of a hydrogen-bonded carboxylic acid.[13]
-
O-H Stretch: A very broad and strong absorption band is observed from approximately 2500 cm⁻¹ to 3300 cm⁻¹ , which is characteristic of the O-H stretching vibration within a hydrogen-bonded dimer.[14]
-
C-H Stretch: Aliphatic C-H stretching vibrations appear as sharper peaks just below 3000 cm⁻¹ .
-
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is expected in the region of 1700-1730 cm⁻¹ .[13]
-
C-O Stretch & O-H Bend: A peak between 1210-1320 cm⁻¹ can be attributed to C-O stretching, coupled with O-H in-plane bending.[13]
-
C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, generally between 600-800 cm⁻¹ .
Chemical Properties and Reactivity
The chemical behavior of 2,3-DCPA is governed by the interplay between the carboxylic acid group and the two chlorine substituents.
Acidity
With a pKa of approximately 2.85, 2,3-DCPA is a relatively strong organic acid.[3][9] The electron-withdrawing inductive effect of the two chlorine atoms stabilizes the carboxylate anion, increasing the acidity compared to propionic acid (pKa ~4.87).
Nucleophilic Substitution
The chlorine atoms at the C-2 and C-3 positions are susceptible to nucleophilic substitution reactions. The C-2 position is activated by the adjacent carboxyl group. Reactions with nucleophiles like hydroxide can lead to the formation of hydroxy derivatives.[15] The reaction mechanism (Sₙ1 vs. Sₙ2) will depend on the nucleophile, solvent, and reaction conditions.[16]
Dehydrochlorination
Treatment with a strong base can induce elimination reactions (dehydrochlorination), potentially leading to the formation of chlorinated acrylic acid derivatives. This reactivity is analogous to the dehydrochlorination of similar compounds.[11][17]
Caption: Major reaction types of 2,3-Dichloropropionic acid.
Analytical Methodologies
Accurate quantification and purity assessment of 2,3-DCPA require robust analytical methods. Due to its polarity and low volatility, direct analysis by gas chromatography can be challenging without derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (Post-Derivatization)
This protocol provides a self-validating framework for the analysis of 2,3-DCPA by converting it to a more volatile ester derivative prior to injection.
Objective: To quantify 2,3-DCPA and identify related impurities by converting the acid to its methyl ester, which has superior chromatographic properties.
Workflow Visualization:
Caption: Workflow for derivatization and GC-MS analysis.
Detailed Protocol:
-
Standard/Sample Preparation: Accurately weigh ~10 mg of 2,3-DCPA into a 4 mL glass vial. Dissolve in 1 mL of a suitable solvent like ethyl acetate or MTBE.
-
Derivatization (Esterification):
-
Rationale: Esterification of the carboxylic acid group drastically reduces polarity and increases volatility, preventing peak tailing and improving chromatographic resolution.[18]
-
Method: Add a derivatizing agent such as an ethereal solution of diazomethane dropwise until a faint yellow color persists, or use a commercially available reagent like BF₃ in methanol (10% w/w).[2] If using BF₃/Methanol, add 50-100 µL and heat at 60°C for 30 minutes.
-
Validation Check: The reaction is complete when effervescence ceases (for diazomethane) or after the specified heating time. The resulting methyl 2,3-dichloropropionate is now amenable to GC analysis.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), provides excellent separation.
-
Injector: 250°C, Split mode (e.g., 20:1).
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Program: Initial temperature of 80°C for 2 minutes, ramp at 10°C/min to 220°C, hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-200 m/z. The mass spectrum of the methyl ester will show a characteristic molecular ion and fragmentation pattern confirming its identity.
-
Safety, Handling, and Storage
5.1 Hazard Identification 2,3-Dichloropropionic acid is classified as a hazardous substance.[4]
-
GHS Classification: Toxic if swallowed (H301), Toxic in contact with skin (H311), and Causes severe skin burns and eye damage (H314).[4]
5.2 Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Avoid contact with skin, eyes, and clothing.
5.3 Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Due to its likely hygroscopic nature, storage in a desiccator or under an inert atmosphere is recommended for analytical standards to prevent water absorption.
-
Keep away from incompatible materials such as strong bases and oxidizing agents.
References
-
Acids: Derivatization for GC Analysis. Available at: [Link]
-
Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. (2020). Available at: [Link]
-
ChemBK. 2,3-dichloropropionic acid. (2024). Available at: [Link]
-
National Analytical Corporation - Chemical Division. 2,3-dichloropropionic Acid C3h4cl2o2 at Best Price in Mumbai, Maharashtra. Available at: [Link]
-
Alkyl Halides and Nucleophilic Substitution. Available at: [Link]
-
Kowalski, W. J. APPLICATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) FOR DETERMINATION OF 1,3-DICHLOROPROPANE-2-OL IN FOOD MATRICES. Available at: [Link]
-
The Pharma Innovation Journal. Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. (2020). Available at: [Link]
-
ResearchGate. 13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants.... Available at: [Link]
-
Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Available at: [Link]
-
LookChem. 2,3-Dichloropropionic acid. Available at: [Link]
-
ResearchGate. FT-IR spectrum showing C-Cl stretching and O-H stretching. Available at: [Link]
-
PubChem. Dalapon | C3H4Cl2O2 | CID 6418. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025). Available at: [Link]
-
PubChem. 2,3-Dichloropropionic acid | C3H4Cl2O2 | CID 11263. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
- Google Patents. US3007964A - Method of preparing salts of 2, 2-dichloropropionic acid.
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018). Available at: [Link]
-
Spectroscopy Online. Table of Characteristic IR Absorptions. Available at: [Link]
-
Wikipedia. 2,2-Dichloropropionic acid. Available at: [Link]
-
Biblioteka Nauki. Apparatus and methods of dehydrochlorination of 1,3-dichloropropane-2-ol, reaction times in the pre-reactor and reactor. (2013). Available at: [Link]
-
ResearchGate. Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. (2025). Available at: [Link]
-
Thames Restek. Internal Standards and Surrogates: 2,3-dichloropropionic acid. Available at: [Link]
Sources
- 1. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,3-Dichloropropionic acid(565-64-0) IR2 spectrum [chemicalbook.com]
- 4. 2,3-Dichloropropionic acid | C3H4Cl2O2 | CID 11263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2,3-Dichloropropionic acid | 565-64-0 [amp.chemicalbook.com]
- 7. 2,2-Dichloropropionic acid - Wikipedia [en.wikipedia.org]
- 8. 2,3-DICHLOROPROPIONYL CHLORIDE CAS#: 7623-13-4 [m.chemicalbook.com]
- 9. 2,3-Dichloropropionic acid|lookchem [lookchem.com]
- 10. chembk.com [chembk.com]
- 11. Dalapon | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,3-dichloropropionic Acid C3h4cl2o2 at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 2,3-Dichloropropene(78-88-6) 13C NMR spectrum [chemicalbook.com]
- 15. 2,3-Dichloropropionic acid | 565-64-0 | Benchchem [benchchem.com]
- 16. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 17. bibliotekanauki.pl [bibliotekanauki.pl]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
